Product packaging for (2R)-4-fluorobutane-1,2-diol(Cat. No.:)

(2R)-4-fluorobutane-1,2-diol

Cat. No.: B13518435
M. Wt: 108.11 g/mol
InChI Key: ZVQZMHORAYWONP-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2R)-4-fluorobutane-1,2-diol is a useful research compound. Its molecular formula is C4H9FO2 and its molecular weight is 108.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9FO2 B13518435 (2R)-4-fluorobutane-1,2-diol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H9FO2

Molecular Weight

108.11 g/mol

IUPAC Name

(2R)-4-fluorobutane-1,2-diol

InChI

InChI=1S/C4H9FO2/c5-2-1-4(7)3-6/h4,6-7H,1-3H2/t4-/m1/s1

InChI Key

ZVQZMHORAYWONP-SCSAIBSYSA-N

Isomeric SMILES

C(CF)[C@H](CO)O

Canonical SMILES

C(CF)C(CO)O

Origin of Product

United States

Synthetic Methodologies and Innovations in 2r 4 Fluorobutane 1,2 Diol Research

Strategies for Stereoselective Synthesis

The controlled installation of chirality in the presence of a fluorine atom requires sophisticated synthetic approaches. Methodologies for preparing (2R)-4-fluorobutane-1,2-diol and similar motifs focus on maximizing stereocontrol to yield the desired isomer with high purity.

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product from a prochiral substrate, is a highly efficient strategy. diva-portal.org This approach avoids the use of stoichiometric chiral reagents, making it an atom-economic and elegant solution. diva-portal.org

Transition-metal-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral molecules, including fluorinated compounds. acs.orgnih.gov Iridium (Ir) and Rhodium (Rh) complexes featuring chiral ligands have been instrumental in the stereoselective reduction of functionalized olefins to create chiral centers. diva-portal.org

Research has focused on the asymmetric hydrogenation of fluorinated allylic alcohols to produce chiral 1,2-fluorohydrins, a core structure within this compound. diva-portal.org Chiral Ir-N,P and Rh-diphosphine complexes have been developed for this purpose, providing access to optically enriched fluorinated compounds. diva-portal.orgdiva-portal.org A significant challenge in the hydrogenation of fluorinated substrates is the potential for hydrodefluorination, a side reaction that removes the fluorine atom. diva-portal.org However, carefully designed catalytic systems, particularly those employing N,P ligands, have successfully minimized or eliminated this side reaction, achieving high yields and excellent enantioselectivities. diva-portal.orgdiva-portal.org

Table 1: Performance of Iridium-based Catalysts in Asymmetric Hydrogenation of Fluorinated Olefins Note: This table represents typical results for fluorinated substrates structurally related to precursors of this compound, as specific data for the direct synthesis of the target compound is not extensively published.

Catalyst System Substrate Type Enantiomeric Excess (ee) Diastereomeric Ratio (d.r.) Key Findings Citation
Ir-N,P Complexes Fluorinated Allylic Alcohols High N/A Successfully synthesized 1,2-fluorohydrins with high enantioselectivity. diva-portal.orgdiva-portal.org
Ir-N,P Complexes Fluoroalkenes High N/A Effective for both activated and unactivated fluoroalkenes. diva-portal.org

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful third pillar of asymmetric catalysis, alongside biocatalysis and transition-metal catalysis. nih.gov For fluorinated molecules, organocatalysis offers unique pathways for stereoselective C-F bond formation.

A key strategy involves the organocatalytic electrophilic fluorination of aldehydes or ketones. nih.gov For instance, the diastereoselective fluorination of a chiral β-oxygenated aldehyde, a structural precursor to the target diol, can be achieved using an organocatalyst. nih.gov This approach was successfully applied in the synthesis of stereoselectively fluorinated analogues of the amino acid statine. nih.gov The reaction tests both the diastereoselectivity and the chemoselectivity of the catalyst, as it must distinguish between reactive sites on the substrate while controlling the stereochemical outcome. nih.gov

Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to direct a stereoselective reaction. wikipedia.org After the desired chiral center is created, the auxiliary is cleaved and can often be recovered for reuse. sigmaaldrich.com This method is a robust and reliable way to control stereochemistry. scielo.org.mx

In the context of synthesizing this compound, a chiral auxiliary could be attached to a C4 building block. Subsequent reactions, such as alkylation or aldol-type additions, would be directed by the auxiliary to set the desired stereochemistry. researchgate.net Widely used auxiliaries include Evans' oxazolidinones and pseudoephedrine derivatives, which are effective in controlling the stereochemistry of enolate alkylations and aldol (B89426) reactions. wikipedia.orgscielo.org.mxharvard.edu For example, an achiral carboxylic acid can be converted to a chiral amide using pseudoephedrine. Deprotonation followed by reaction with an electrophile proceeds with high diastereoselectivity, controlled by the auxiliary's stereochemistry. wikipedia.orgharvard.edu

Table 2: Common Chiral Auxiliaries and Their Applications

Chiral Auxiliary Typical Reaction Product Type Key Features Citation
Evans' Oxazolidinones Aldol Reactions, Alkylations Chiral alcohols, carboxylic acids High diastereoselectivity, well-established models for stereochemical prediction. wikipedia.orgresearchgate.net
Pseudoephedrine/Pseudoephenamine Alkylation of Amide Enolates Enantiomerically enriched carboxylic acids, ketones, alcohols. Practical, highly diastereoselective, auxiliary is easily cleaved. wikipedia.orgharvard.edu
Camphorsultam Diels-Alder, Alkylations, Aldol Reactions Various chiral synthons Effective in a wide range of asymmetric transformations. researchgate.net

A significant drawback of many asymmetric hydrogenation methods is the requirement for isomerically pure E/Z olefins, as each isomer often produces a different product enantiomer (an enantiodivergent process). nih.gov Enantioconvergent catalysis overcomes this limitation by converting a mixture of geometric isomers into a single enantiomer of the product. nih.gov

Iridium-catalyzed enantioconvergent hydrogenation has been developed for a broad range of functionalized trisubstituted olefins. nih.gov The methodology uses specific Ir-N,P complexes that can efficiently hydrogenate both E and Z isomers of a substrate, funneling them through a common pathway to yield one major enantiomer with high enantiomeric excess. nih.govnih.gov This approach is particularly valuable as most olefination reactions produce mixtures of E/Z isomers. nih.gov Studies have shown that α-prochiral olefins, such as α,β-unsaturated esters or ketones that could serve as precursors to this compound, are excellent substrates for this transformation. nih.gov

Instead of creating the C-F bond via asymmetric catalysis, an alternative strategy is to introduce fluorine into a molecule that already contains one or more stereocenters. In this approach, the existing chirality directs the stereochemical outcome of the fluorination step or subsequent transformations.

One powerful method is the asymmetric dihydroxylation of a fluorinated olefin. For example, a 4-fluorobut-2-enoate can be subjected to Sharpless asymmetric dihydroxylation. beilstein-journals.org Using AD-mix-α (containing the (DHQ)₂AQN ligand) or AD-mix-β (with the (DHQD)₂AQN ligand), the two hydroxyl groups can be installed with high diastereoselectivity and enantioselectivity, leading to all four possible diastereoisomers of the resulting fluorinated diol ester. beilstein-journals.org Subsequent reduction of the ester yields the target diol.

Another important technique is the ring-opening of a chiral epoxide with a fluoride (B91410) source. core.ac.uk For instance, a chiral epoxy alcohol can undergo regioselective and stereospecific ring-opening. The reaction of trans-(2,3-epoxy)-butanol with a fluoride source like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) proceeds via an S_N2 mechanism to yield (2R,3S)-3-fluorobutane-1,2-diol, demonstrating excellent control over the position and stereochemistry of the incoming fluoride and the resulting hydroxyl group. core.ac.uk

Furthermore, diastereoselective electrophilic fluorination of chiral enolates has proven effective. The enolate of a chiral lactone can be treated with an electrophilic fluorine source, such as N-Fluorobenzenesulfonimide (NFSI), to install a fluorine atom with high diastereocontrol, which can then be elaborated to the final diol. soton.ac.uk

Table 3: Comparison of Diastereoselective Fluorination Strategies

Method Key Reagents Substrate Type Stereocontrol Element Citation
Asymmetric Dihydroxylation AD-mix-α/β, OsO₄ α,β-Unsaturated fluoroester Chiral ligand ((DHQ)₂AQN or (DHQD)₂AQN) directs dihydroxylation. beilstein-journals.org
Epoxide Ring-Opening Et₃N·3HF, HBF₄·OEt₂ Chiral epoxy alcohol S_N2 attack of fluoride on a pre-formed chiral epoxide. core.ac.ukacs.org

Asymmetric Catalysis Approaches

Development of Novel Fluorination Protocols

The selective introduction of fluorine into a molecule, particularly in a stereospecific manner, presents a considerable challenge in organic synthesis. Researchers have developed various protocols to achieve the synthesis of this compound, ranging from ring-opening reactions of cyclic precursors to modern electrochemical and enzymatic methods.

Fluoride Ring-Opening of Cyclic and Acyclic Precursors.nih.govorganic-chemistry.org

A common and effective strategy for synthesizing fluorinated alcohols involves the ring-opening of strained cyclic precursors, such as epoxides and aziridines, with a fluoride source. organic-chemistry.orgcore.ac.uk This approach takes advantage of the inherent reactivity of the three-membered ring system.

The ring-opening of epoxides with fluoride ions is a well-established method for the preparation of β-fluoroalcohols. nih.gov The reaction typically proceeds via an S\textsubscript{N}2 mechanism, leading to an inversion of stereochemistry at the attacked carbon center. libretexts.org For the synthesis of this compound, a suitable chiral epoxide precursor is required.

One plausible precursor is (2R)-2-(2-fluoroethyl)oxirane. The fluoride source for such reactions can vary, with reagents like potassium fluoride, cesium fluoride, or various amine-hydrofluoric acid complexes (e.g., triethylamine trihydrofluoride) being commonly employed. core.ac.uk The choice of reagent and reaction conditions is crucial to ensure high regioselectivity and stereospecificity. For instance, in the synthesis of related fluorohydrins, the use of HBF₄·OEt₂ has been shown to effectively open epoxide rings. acs.org

A general representation of this strategy is the reaction of a chiral epoxide with a fluoride source, where the nucleophilic fluoride attacks one of the epoxide carbons, breaking the C-O bond and forming the fluorohydrin. libretexts.orgucalgary.ca The regioselectivity of the attack (at the substituted or unsubstituted carbon) is influenced by steric and electronic factors of the substrate and the reaction conditions. libretexts.org

PrecursorReagentProductKey Features
(2R)-2-(2-fluoroethyl)oxiraneFluoride source (e.g., KF, CsF)This compoundS\textsubscript{N}2 ring-opening
Chiral Allylic AlcoholEpoxidation then Fluoride OpeningThis compoundTwo-step sequence

Analogous to epoxides, aziridines can undergo ring-opening reactions with nucleophiles to produce β-amino alcohols. nih.gov For the synthesis of fluorinated compounds, a fluoride source can be used to open an activated aziridine (B145994) ring. researchgate.net The aziridine nitrogen is typically functionalized with an electron-withdrawing group to enhance its reactivity. nih.gov

The synthesis of this compound via this method would likely involve a chiral N-protected aziridine precursor. The ring-opening with a fluoride nucleophile would be followed by the removal of the protecting group and subsequent conversion of the amino group to a hydroxyl group to yield the desired diol. The regioselectivity of the fluoride attack on the aziridine ring is a critical aspect of this methodology. frontiersin.org

PrecursorReagentIntermediateKey Features
N-protected (2R)-aziridineFluoride sourceβ-fluoroamineRegioselective ring-opening
Chiral Amino AlcoholAziridination then Fluoride Openingβ-fluoroamineMulti-step synthesis

Electrochemical Synthesis Methods for Vicinal Diols.nih.govnih.gov

Recent advancements in organic synthesis have seen the emergence of electrochemical methods as a powerful and sustainable tool. chemrxiv.org Electrochemical synthesis can offer advantages such as mild reaction conditions and the avoidance of hazardous oxidizing or reducing agents. rsc.org While direct electrochemical synthesis of this compound is not extensively documented, electrochemical methods for the synthesis of vicinal diols from alkenes have been reported. smolecule.com

These methods often involve the in-situ generation of a reactive species that facilitates the dihydroxylation of an alkene. For the synthesis of a fluorinated diol, this could potentially be adapted by using a fluorinated starting material or by incorporating a fluorinating agent into the electrochemical cell. For example, the electrochemical difluorination of alkenes has been achieved, showcasing the potential of electrochemistry in C-F bond formation. nih.gov

Enzymatic Synthesis and Biocatalytic Approaches.smolecule.comrsc.org

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. rsc.org Enzymes, such as lipases and halohydrin dehalogenases, can catalyze reactions with high enantio- and regioselectivity under mild conditions. rsc.orgirb.hr

For the synthesis of this compound, an enzymatic approach could involve the kinetic resolution of a racemic mixture of a precursor or the direct asymmetric synthesis from a prochiral substrate. For instance, lipases are known to catalyze the resolution of racemic alcohols and their esters. rsc.org A potential biocatalytic route could involve the enzymatic hydrolysis of a racemic ester of 4-fluorobutane-1,2-diol, selectively yielding the (2R)-enantiomer.

Furthermore, halohydrin dehalogenases have been employed in the kinetic resolution of fluorinated styrene (B11656) oxide derivatives through nucleophilic ring-opening, demonstrating the potential of enzymes to handle fluorinated substrates. irb.hr The use of enzymes like Candida antarctica lipase (B570770) (Novozym 435) has been effective in the synthesis of fluorinated polyesters from fluorinated diols, indicating the compatibility of such enzymes with fluorinated monomers. nih.govdss.go.th

EnzymeReaction TypeSubstrateProduct
LipaseKinetic ResolutionRacemic 4-fluorobutane-1,2-diol esterThis compound
Halohydrin DehalogenaseRing-openingRacemic fluorinated epoxideChiral fluoroalcohol

Evolution of Synthetic Routes and Key Milestones in Fluorinated Diol Chemistry.dss.go.thresearchgate.net

The synthesis of fluorinated diols has evolved significantly, driven by the increasing importance of organofluorine compounds in various fields. Early methods often relied on harsh fluorinating agents and lacked stereocontrol. The development of milder and more selective fluorinating reagents, such as diethylaminosulfur trifluoride (DAST) and its analogs, represented a significant milestone. smolecule.com

A key advancement has been the development of catalytic asymmetric methods, which allow for the synthesis of enantiomerically pure fluorinated compounds. The use of chiral catalysts in conjunction with fluorinating agents has enabled the stereoselective introduction of fluorine. For example, enantioselective fluorination of alkenes and carbonyl compounds has become a powerful tool. escholarship.org

The ring-opening of cyclic precursors like epoxides and aziridines with fluoride has been a cornerstone in the synthesis of fluorinated diols. core.ac.ukresearchgate.net The ability to control the regio- and stereoselectivity of these reactions has been a major focus of research. core.ac.ukfrontiersin.org More recently, biocatalytic and electrochemical methods are emerging as promising green alternatives, offering high selectivity and milder reaction conditions. smolecule.comrsc.org The synthesis of fluorinated diols for incorporation into polymers, such as polycarbonates and polyurethanes, has also driven the development of new synthetic methodologies. google.comtandfonline.comnih.gov

Applications and Derivatization in Advanced Chemical Research

(2R)-4-fluorobutane-1,2-diol as a Chiral Building Block in Organic Synthesissigmaaldrich.comenaminestore.com

The utility of this compound in organic synthesis stems from its chirality and the presence of a fluorine atom. smolecule.com As a chiral building block, it provides a pre-existing stereocenter that can be transferred to a target molecule, simplifying the synthesis of enantiomerically pure compounds. sigmaaldrich.comcymitquimica.com The fluorine atom can modulate the physical and chemical properties of the final product, such as lipophilicity and metabolic stability, which is of particular interest in medicinal chemistry. soton.ac.uksoton.ac.uk

Precursor in Complex Molecule Constructionsmolecule.com

This compound serves as a versatile starting material for the synthesis of more elaborate molecules. smolecule.com The two hydroxyl groups can be selectively protected or activated to allow for sequential chemical transformations. For instance, one hydroxyl group can be converted into a leaving group, facilitating nucleophilic substitution, while the other is protected. This differential reactivity is a cornerstone of its use in building complex carbon skeletons with high levels of stereochemical control.

Stereochemical Control in Downstream Transformationssmolecule.comweebly.com

The defined (2R) configuration of the stereocenter in this compound plays a crucial role in directing the stereochemical outcome of subsequent reactions. smolecule.com This is a key principle in asymmetric synthesis, where the chirality of the starting material influences the creation of new stereocenters. The spatial arrangement of the substituents around the chiral carbon can favor the approach of reagents from a specific direction, leading to the preferential formation of one diastereomer over another. This substrate-controlled diastereoselectivity is a powerful tool for chemists to build molecules with multiple, well-defined stereocenters. weebly.com

Role in the Synthesis of Optically Enriched Compoundsresearchgate.net

The primary application of this compound as a chiral building block is in the synthesis of optically enriched or enantiomerically pure compounds. researchgate.netdiva-portal.org By incorporating this fragment, chemists can ensure that the final product possesses the desired three-dimensional arrangement, which is often critical for its biological activity. The synthesis of chiral fluorinated molecules, in particular, is an area of intense research due to the limited number of methods available for their preparation. diva-portal.org The use of building blocks like this compound provides a reliable and efficient strategy to access these valuable compounds. diva-portal.org

Research on Derivatives and Analogs of this compound

The inherent properties of this compound have spurred further research into its derivatives and analogs to expand its synthetic utility and explore new chemical space.

Synthesis of Fluorinated Analogs with Modified Structuresdiva-portal.orgcore.ac.uk

Researchers are actively developing synthetic methods to create analogs of this compound with different substitution patterns and fluorination motifs. soton.ac.ukdiva-portal.orgcore.ac.uk This includes the introduction of additional fluorine atoms or other functional groups to fine-tune the molecule's properties. For example, the synthesis of vicinal and skipped fluorination motifs is being explored to systematically study their effects on lipophilicity, a critical parameter in drug design. soton.ac.uk The regioselective ring-opening of fluorinated epoxides is one of the key strategies employed to access these modified structures. core.ac.uk

Structure-Reactivity Relationship Studies of Derivatives

Understanding the relationship between the structure of a molecule and its chemical reactivity is fundamental to organic chemistry. scribd.com For derivatives of this compound, these studies involve investigating how modifications to the molecular framework affect the reactivity of the hydroxyl groups and the carbon-fluorine bond. For instance, the electron-withdrawing nature of the fluorine atom can influence the pKa of the nearby hydroxyl groups, altering their nucleophilicity and acidity. weebly.comcore.ac.ukdavcollegekanpur.ac.in These studies are crucial for predicting the behavior of these building blocks in chemical reactions and for designing more efficient synthetic routes.

Investigations into Biochemical Interactions and Mechanistic Research (In Vitro/Non-Human Focus)

The unique structural characteristics of this compound, namely its specific stereochemistry and the presence of a fluorine atom, make it a valuable probe for detailed biochemical and mechanistic studies. Its application in a non-human, in vitro context allows researchers to dissect complex biological processes at the molecular level.

Enzyme-Substrate Interaction Studies

The study of how enzymes bind to and act upon their substrates is fundamental to biochemistry and drug design. The introduction of fluorinated analogues like this compound into these studies provides a powerful tool for elucidating interaction mechanisms. The structure of this compound allows it to interact with biological systems in distinct ways. smolecule.com Research has shown that fluorinated compounds frequently display altered enzyme-substrate interactions compared to their non-fluorinated counterparts, making them invaluable in research. smolecule.com

For instance, research efforts have focused on synthesizing optically active 2-fluorobutane-1,4-diols to investigate their roles as substrates or inhibitors for specific enzymes, such as pea seedling diamine oxidase. gla.ac.uk This enzyme is crucial in polyamine metabolism, and understanding how it interacts with substrate analogues can reveal details about its active site and catalytic mechanism. gla.ac.uk In such studies, the fluorinated diol acts as a molecular probe. By observing how the enzyme's activity is affected, researchers can infer the importance of specific electronic and steric factors in the binding and transformation process. The theory of absolute reaction rates posits that enzymes accelerate reactions by binding more tightly to the transition state of the substrate than to its ground state. nih.gov Studying analogues like this compound helps in understanding these transition state interactions. nih.gov

Below is a table summarizing the focus of enzyme-substrate interaction studies involving this class of compounds.

Research Focus Enzyme Example Role of this compound Insights Gained
Catalytic Mechanism Diamine Oxidase gla.ac.uk Substrate Analogue / Inhibitor Elucidation of active site binding requirements and the role of functional groups in catalysis. gla.ac.uk
Enzyme Specificity Various Hydrolases Chiral Probe Understanding how enzymes discriminate between stereoisomers.

| Transition State Analysis | Various | Transition State Analogue | Mapping the energetic landscape of the enzymatic reaction and identifying key binding interactions. nih.gov |

Exploration of Molecular Binding Affinities

The affinity with which a molecule binds to a biological target, such as a protein or enzyme, is a critical determinant of its potential biological activity. The strategic incorporation of fluorine into molecules like this compound is a well-established method to modulate these binding affinities. smolecule.com The presence of the highly electronegative fluorine atom can alter the molecule's electronic distribution, conformation, and ability to form hydrogen bonds, thereby influencing how it fits into a protein's binding pocket.

Research into compounds structurally similar to this compound has shown that while some may be poor substrates for an enzyme, they can still be efficient binders. gla.ac.uk This phenomenon is particularly useful in research, as it allows for the decoupling of binding from catalytic activity, enabling the study of the binding event itself. Computational modeling techniques are often employed alongside experimental work to understand these interactions at an atomic level, correlating structural information with experimental data. nih.gov The unique properties imparted by fluorine make these compounds excellent candidates for probing protein-ligand interactions and for serving as scaffolds in the design of specific inhibitors or modulators. smolecule.com

The following table details how fluorine substitution can influence factors that determine molecular binding affinity.

Influenced Property Effect of Fluorine Substitution Consequence for Binding Affinity
Electrostatics Alters local molecular dipole and electrostatic potential. smolecule.com Can lead to new or strengthened electrostatic interactions with polar residues in a binding site.
Lipophilicity Increases localized lipophilicity (hydrophobicity). smolecule.com Can enhance binding to hydrophobic pockets within a protein target.
Conformation Can induce specific conformational preferences in the carbon backbone. May "pre-organize" the molecule into a shape that is more complementary to the binding site.

| Hydrogen Bonding | Can act as a weak hydrogen bond acceptor. | May alter the hydrogen-bonding network between the ligand and the protein. |

In Vitro Metabolic Pathway Elucidation (excluding human clinical context)

In vitro metabolic engineering, which involves assembling purified enzymes outside of a living organism, provides a controlled environment to study and construct metabolic pathways. nih.gov This approach allows for the design of reaction cascades with high modularity, free from the complex regulatory networks of a cell. nih.gov Fluorinated compounds like this compound are particularly useful in these systems for tracing and understanding metabolic transformations.

When a fluorinated substrate is introduced into an in vitro system containing a set of enzymes, its progress through the pathway can be monitored. The fluorine atom serves as a distinctive marker, often detectable by techniques like fluorine-19 NMR spectroscopy or mass spectrometry. Furthermore, the fluorine substitution is known to enhance the metabolic stability of a compound. smolecule.com This increased stability can sometimes cause the metabolic process to halt at a specific step, allowing researchers to isolate and identify intermediate products and the specific enzyme responsible for each transformation. For example, understanding the oxidative deamination of diamines by diamine oxidase is a key step in elucidating polyamine metabolism, a pathway essential for cell growth. gla.ac.uk Using fluorinated analogues in reconstituted enzyme systems can help map these transformations with high precision.

The table below outlines a generalized process for using a fluorinated compound to elucidate a metabolic pathway in vitro.

Step Action Purpose
1. System Assembly A set of purified enzymes suspected to be in a pathway is combined in a reaction vessel. nih.gov To create a controlled, cell-free environment for the metabolic reaction. nih.gov
2. Substrate Introduction This compound is added to the system. To initiate the enzymatic cascade with a traceable substrate.
3. Reaction & Sampling The reaction is allowed to proceed, with samples taken at various time points. To capture snapshots of the reaction, including any intermediate compounds formed.
4. Analysis Samples are analyzed using techniques like NMR or Mass Spectrometry. To identify the parent compound and any new, fluorinated metabolites.

| 5. Pathway Mapping | The sequence of appearance of metabolites is used to reconstruct the transformation steps. | To determine the specific sequence of enzymatic reactions in the pathway. |

Studies on the Influence of Fluorine Substitution on Biochemical Processes

The substitution of hydrogen with fluorine is a cornerstone strategy in medicinal chemistry and chemical biology to modulate a molecule's properties. The effects of this substitution are multifaceted, influencing everything from metabolic stability to molecular conformation.

The fluorine atom in this compound imparts distinct properties compared to its non-fluorinated analogue, butane-1,2-diol. smolecule.com One of the most significant effects is the enhancement of metabolic stability. smolecule.com The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes that would typically process a carbon-hydrogen bond. This resistance can prolong the compound's presence in a biochemical system, making it a more stable probe. Furthermore, fluorine substitution can increase the lipophilicity of the molecule, which can affect how it crosses biological membranes and interacts with hydrophobic regions of proteins. smolecule.com These altered electronic characteristics and increased stability make it a valuable tool for dissecting biochemical processes and in the development of new chemical entities. smolecule.com

The table below provides a comparative overview of the properties influenced by fluorine substitution.

Property Butane-1,2-diol (Non-fluorinated) This compound (Fluorinated) Biochemical Implication
Metabolic Stability Susceptible to enzymatic oxidation. More resistant to oxidative metabolism due to the strong C-F bond. smolecule.com Longer effective lifetime in in vitro biological systems.
Lipophilicity Lower Higher smolecule.com Alters interactions with proteins and membranes. smolecule.com
Electronic Effects Standard alkyl C-H bonds. Strong electron-withdrawing effect from the C-F bond. smolecule.com Modifies acidity of nearby protons and alters binding interactions. smolecule.com

| Molecular Conformation | Flexible, multiple low-energy conformations. | Can favor specific gauche conformations due to stereoelectronic effects. | Presents a more defined shape to enzyme active sites. |

Advanced Characterization and Theoretical Studies of 2r 4 Fluorobutane 1,2 Diol

Spectroscopic Analysis in Research Contexts

Spectroscopic techniques are indispensable for the detailed molecular-level investigation of (2R)-4-fluorobutane-1,2-diol, providing critical information on its structure, connectivity, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds like this compound. scielo.org.zaethernet.edu.et Through the analysis of ¹H and ¹³C NMR spectra, the precise arrangement of atoms and the chemical environment of each nucleus can be determined. core.ac.uk

For this compound, the ¹H NMR spectrum is expected to show distinct signals for each proton. The protons on the carbon bearing the fluorine atom (C4) and those on carbons bearing hydroxyl groups (C1 and C2) would appear at lower fields (higher ppm values) due to the deshielding effects of the electronegative fluorine and oxygen atoms. The ¹³C NMR spectrum should display four unique signals, corresponding to the four different carbon environments in the molecule. docbrown.info The chemical shifts of C1, C2, and C4 would be significantly influenced by the attached heteroatoms.

Two-dimensional (2D) NMR experiments are crucial for confirming the exact structure. scielo.org.za Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) establish long-range proton-carbon correlations over two to three bonds, while Total Correlation Spectroscopy (TOCSY) reveals correlations between all protons within a spin system. core.ac.uk These methods allow for the unequivocal assignment of all proton and carbon signals, confirming the butane-1,2-diol backbone and the position of the fluorine substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar functional groups and molecular fragments.

Atom Position Predicted ¹H Shift (ppm) Predicted Multiplicity Predicted ¹³C Shift (ppm)
C1 (-CH₂OH) ~3.5 - 3.7 Doublet of doublets ~65 - 70
C2 (-CHOH-) ~3.8 - 4.0 Multiplet ~70 - 75
C3 (-CH₂-) ~1.7 - 1.9 Multiplet ~30 - 35

Mass Spectrometry (MS) for Purity and Identity Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and elemental composition of a compound, as well as to assess its purity. For this compound (molecular formula C₄H₉FO₂), the calculated molecular weight is approximately 108.11 g/mol .

In electron ionization (EI) mass spectrometry, the molecule is expected to undergo predictable fragmentation. By analogy to 1,2-butanediol, common fragmentation pathways would include the loss of water (H₂O), the loss of a hydroxymethyl radical (•CH₂OH), and alpha-cleavage adjacent to the hydroxyl groups. nist.gov The presence of the fluorine atom would also influence the fragmentation pattern, potentially leading to fragments containing the C-F bond. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the confirmation of the elemental formula with high accuracy.

Table 2: Plausible Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Identity Fragmentation Pathway
108 [C₄H₉FO₂]⁺ Molecular Ion (M⁺)
90 [C₄H₇FO]⁺ Loss of H₂O
77 [C₃H₆FO]⁺ Loss of •CH₂OH
63 [C₂H₄FO]⁺ Cleavage of C2-C3 bond

Other Advanced Chromatographic and Spectrometric Techniques for Research

Beyond NMR and MS, a suite of other analytical methods is employed for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of this compound. These techniques separate the compound from any starting materials, byproducts, or other impurities. When coupled with mass spectrometry (LC-MS and GC-MS), these methods provide powerful tools for the separation and identification of components in a mixture. semanticscholar.org

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound would be characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching of the hydroxyl groups. Additionally, distinct peaks corresponding to C-O stretching and the C-F stretching would be observed, further confirming the molecular structure.

Chiral Analysis and Enantiomeric Purity Determination

Since this compound is a chiral compound, determining its enantiomeric purity is of utmost importance. This is typically achieved using chiral chromatography or NMR spectroscopy with chiral derivatizing agents.

Chiral HPLC and GC are direct methods for separating enantiomers. gcms.cz These techniques utilize a stationary phase that is itself chiral. The two enantiomers, this compound and its mirror image (2S)-4-fluorobutane-1,2-diol, interact differently with the chiral stationary phase, causing them to travel through the column at different rates. This results in their separation and allows for the precise quantification of the enantiomeric excess (ee).

An alternative method involves the use of chiral derivatizing agents (CDAs) in conjunction with NMR spectroscopy. nih.gov For diols, chiral boric acids are particularly effective CDAs. nih.gov The chiral diol reacts with the CDA to form two new diastereomeric cyclic esters. Unlike enantiomers, which are indistinguishable in a standard NMR spectrum, diastereomers have different physical properties and produce distinct signals. The integration of these separate signals in the ¹H or ¹⁹F NMR spectrum allows for accurate measurement of the enantiomeric ratio. nih.gov

Computational Chemistry and Molecular Modeling Studies

Computational methods provide theoretical insights into the structure, properties, and reactivity of molecules, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. nih.govresearchgate.net For this compound, DFT calculations can offer significant insights.

A primary application of DFT is conformational analysis. elsevierpure.com The molecule can adopt various spatial arrangements (conformers) due to rotation around its single bonds. DFT calculations can determine the relative energies of these conformers, identifying the most stable structures. This analysis involves a complex interplay between steric hindrance, intramolecular hydrogen bonding between the two hydroxyl groups, and stereoelectronic effects such as the fluorine gauche effect. elsevierpure.com

Furthermore, DFT can be used to predict spectroscopic properties. For instance, theoretical NMR chemical shifts can be calculated and compared with experimental data to validate the structural assignment. scielo.org.zaresearchgate.net DFT is also a powerful tool for studying reaction mechanisms. By calculating the energies of reactants, transition states, and products, chemists can model potential reaction pathways involving this compound, providing a deeper understanding of its reactivity.

Table 3: Applications of DFT in the Study of this compound

Application Area Specific Insights Gained
Conformational Analysis Determination of the lowest energy conformers, analysis of intramolecular hydrogen bonding, and evaluation of the fluorine gauche effect. elsevierpure.com
Spectroscopic Prediction Calculation of theoretical ¹H and ¹³C NMR chemical shifts to aid in spectral assignment and structural confirmation. scielo.org.za
Reactivity and Mechanism Modeling of reaction pathways, calculation of activation energies, and elucidation of transition state structures.

| Electronic Properties | Analysis of molecular orbitals (HOMO/LUMO), electrostatic potential, and charge distribution to predict sites of reactivity. nih.gov |

Table of Compounds Mentioned

Compound Name
This compound
(2S)-4-fluorobutane-1,2-diol
1,2-butanediol
2-chlorobutane
2,3-difluorobutane
trishomocubane

Conformational Analysis and Stereochemical Predictionmonash.edu

The conformational landscape of this compound is dictated by a complex balance of stereoelectronic and steric interactions. The presence of a fluorine atom and two hydroxyl groups introduces multiple competing effects that influence the molecule's preferred spatial arrangement. Theoretical calculations, typically employing Density Functional Theory (DFT), are used to explore the potential energy surface of the molecule and identify stable conformers.

A comprehensive conformational analysis of a related compound, 2,3-difluorobutane, highlights the intricate interplay of forces that are also relevant to this compound. researchgate.netelsevierpure.com While effects like the fluorine gauche effect—a tendency for electron-withdrawing groups to prefer a gauche (60°) dihedral angle—are significant, they are modulated by other factors. researchgate.netacs.org For this compound, intramolecular hydrogen bonding between the two hydroxyl groups, and between the hydroxyl groups and the fluorine atom, would be a primary determinant of conformational stability.

Computational analysis reveals that the relative energies of different conformers can be qualitatively different when considering free energies in solution versus simple electronic energies in a vacuum. researchgate.netelsevierpure.com The analysis involves rotating the molecule around its carbon-carbon single bonds and calculating the energy at each step to identify low-energy conformations.

Table 1: Predicted Stable Conformers of this compound and Primary Stabilizing/Destabilizing Interactions

ConformerDihedral Angle (F-C4-C3-C2)Key InteractionsPredicted Relative Stability
1 (Gauche) ~60°Intramolecular H-bond (OH···OH), Gauche effect (F···OH)High
2 (Anti) ~180°Reduced steric hindrance, potential for H-bond (OH···F)Moderate
3 (Gauche) ~-60°Intramolecular H-bond (OH···OH), Steric repulsion (F vs. chain)Low

Note: This table is predictive and based on theoretical principles. The exact energy rankings would require specific DFT or ab initio calculations.

Molecular Interaction Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their interactions over time. nih.govresearchgate.net These simulations can provide atomic-level insights into how this compound interacts with its environment, such as solvent molecules or biological macromolecules like proteins. nih.govnih.gov

The process begins by creating a computational model of the molecule within a simulated environment (e.g., a box of water molecules). The interactions between all atoms are governed by a force field, a set of parameters that defines the potential energy of the system. The simulation then calculates the forces on each atom and solves Newton's equations of motion to track their positions and velocities over femtosecond time steps. researchgate.net

For this compound, MD simulations can elucidate several key properties:

Solvation and Hydration: Simulations can reveal how water molecules arrange around the diol, identifying the strength and lifetime of hydrogen bonds between the compound's hydroxyl groups, its fluorine atom, and the surrounding water.

Binding to a Target: If the molecule is intended to interact with a biological target, such as an enzyme's active site, MD simulations can predict the binding mode, calculate the binding affinity, and identify the specific intermolecular forces (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. rsc.orgnih.gov

Dynamic Behavior: These simulations show how the molecule flexes and changes its conformation in response to thermal fluctuations and interactions with other molecules. dovepress.com

Table 2: Application of Molecular Interaction Simulations for this compound

Simulation TypeSystem ModeledKey Parameters AnalyzedPotential Insights
Solvation Dynamics One molecule in a water boxRadial Distribution Function (RDF), Hydrogen Bond Analysis, Solvent Accessible Surface Area (SASA)Understanding solubility, hydration shell structure, and how fluorine influences local water ordering.
Protein-Ligand Docking & MD Molecule with a target proteinBinding Energy (ΔG), Root Mean Square Deviation (RMSD), Intermolecular Interaction EnergiesPrediction of binding affinity and stability, identification of key binding residues, mechanism of interaction. nih.gov
Self-Aggregation Multiple molecules in solutionCluster analysis, Radius of Gyration (Rg)Investigating the tendency of the molecule to form aggregates in solution.

These theoretical studies are fundamental for building a comprehensive understanding of this compound's chemical nature, providing a predictive framework that can guide further experimental research and application development.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for (2R)-4-fluorobutane-1,2-diol, and what are their comparative advantages?

  • Methodology : Common approaches include stereoselective fluorination of diol precursors or enzymatic resolution of racemic mixtures. For example, fluorination via electrophilic agents (e.g., Selectfluor®) under controlled pH can preserve stereochemistry . Alternatively, chiral auxiliaries or catalysts (e.g., Sharpless dihydroxylation) may enhance enantiomeric excess .
  • Key Considerations : Monitor reaction intermediates using 19F^{19}\text{F}-NMR to track fluorination efficiency and chiral HPLC for enantiopurity validation .

Q. How can the structural and stereochemical integrity of this compound be confirmed experimentally?

  • Methodology : Combine spectroscopic techniques:

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR for backbone assignment; 19F^{19}\text{F}-NMR for fluorination site verification .
  • X-ray crystallography : Resolve absolute configuration for crystalline derivatives .
  • Polarimetry : Measure optical rotation and compare with literature values .
    • Validation : Cross-reference with computational simulations (e.g., DFT for NMR chemical shifts) .

Q. What are the primary reactivity patterns of this compound in organic synthesis?

  • Methodology : The diol undergoes:

  • Protection/deprotection : Selective silylation (e.g., TBSCl) of primary hydroxyl groups for functionalization .
  • Oxidation : Controlled oxidation of secondary alcohols to ketones using Jones reagent .
  • Fluorine-specific reactions : SN2 displacement of the fluorine atom in nucleophilic environments .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound in antiviral studies?

  • Methodology : Compare enantiomers in molecular docking assays. For instance, (2R)-configured diols show stronger hydrogen bonding with SARS-CoV-2 spike protein residues (e.g., Lys417) than (2S) counterparts .
  • Data Analysis : Use binding energy calculations (AutoDock Vina) and correlate with in vitro inhibition assays .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated diols?

  • Methodology : Investigate variables such as:

  • Purity : Trace impurities (e.g., unreacted fluorinating agents) may skew results; validate via LC-MS .
  • Solvent effects : Activity in polar vs. nonpolar solvents (e.g., DMSO vs. hexane) .
  • Enantiomeric cross-contamination : Re-evaluate chiral separation protocols if discrepancies arise .

Q. Can computational models predict the metabolic pathways of this compound in mammalian systems?

  • Methodology : Employ in silico tools:

  • ADMET Prediction : Use SwissADME for bioavailability and toxicity profiles.
  • Enzyme docking : Simulate interactions with cytochrome P450 isoforms (e.g., CYP3A4) .
    • Validation : Compare with in vitro hepatocyte metabolism studies .

Q. How do fluorinated diols like this compound interact with enzymes in biodegradation pathways?

  • Methodology : Study enzymatic oxidation using recombinant dehydrogenases (e.g., limonene-1,2-diol dehydrogenase). Monitor NAD+^+/NADH cofactor turnover via UV-Vis spectroscopy .
  • Advanced Technique : Isotopic labeling (18O^{18}\text{O}) to track hydroxyl group transformations .

Methodological Considerations Table

Question Type Key Techniques References
SynthesisChiral HPLC, 19F^{19}\text{F}-NMR
Structural AnalysisX-ray crystallography, DFT simulations
Biological ActivityMolecular docking, LC-MS validation
Metabolic StudiesSwissADME, CYP450 docking

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.